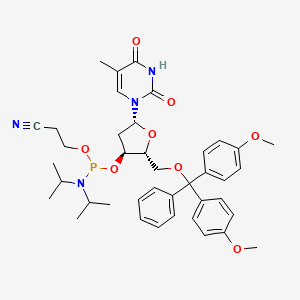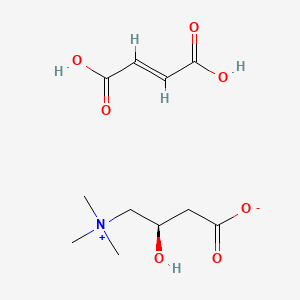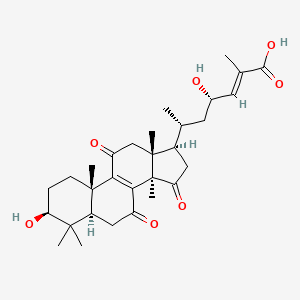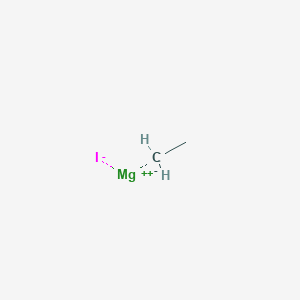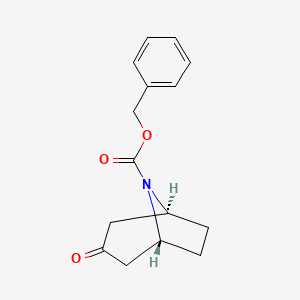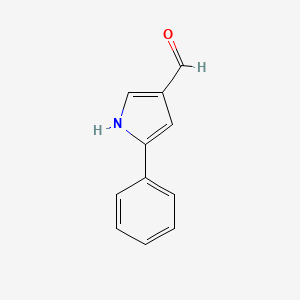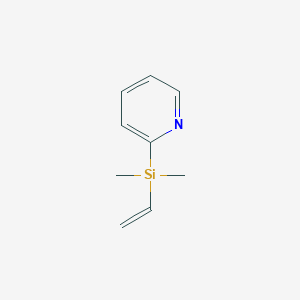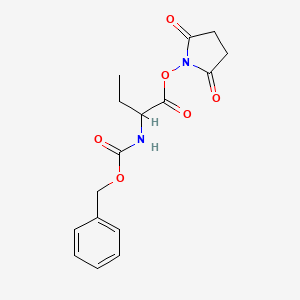
(2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is commonly used in peptide synthesis and other chemical research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate involves a multi-step reaction process. One common method includes the following steps :
Step 1: Reaction of the starting material with sodium hydroxide in tetrahydrofuran and water at ambient temperature.
Step 2: The intermediate product is then reacted with dicyclohexylcarbodiimide (DCC) in tetrahydrofuran for 3.5 hours at 0°C.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and the use of specialized equipment to handle the reagents and intermediates safely.
化学反应分析
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
(2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of various chemical products and materials.
作用机制
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Some compounds similar to (2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate include:
- Z-AAD-OH
- Z-PRO-OSU
- Z-GLU (OTBU)-OSU
- Z-LYS (BOC)-OSU
- Z-VAL-OSU
Uniqueness
This compound is unique due to its specific structure and reactivity, making it particularly useful in peptide synthesis and other specialized applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
属性
分子式 |
C16H18N2O6 |
|---|---|
分子量 |
334.32 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H18N2O6/c1-2-12(15(21)24-18-13(19)8-9-14(18)20)17-16(22)23-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,22) |
InChI 键 |
URUMIJQEKNQEHN-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


